2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate
Overview
Description
2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate is an organic compound that belongs to the class of cinnamates. Cinnamates are derivatives of cinnamic acid, which is a naturally occurring compound found in various plants. This compound is characterized by the presence of a cinnamate moiety attached to a phenyl ring, which is further substituted with a hydrazono group and a carbamothioyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate typically involves the condensation of cinnamic acid derivatives with appropriate hydrazine and thiourea derivatives. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous-flow microreactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method offers advantages such as increased reaction efficiency, reduced reaction times, and the ability to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono or carbamothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on the cell surface, affecting signal transduction pathways.
Generating Reactive Oxygen Species: The compound can induce the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate can be compared with other similar compounds, such as:
Cinnamic Acid: A naturally occurring compound with a similar cinnamate moiety but lacking the hydrazono and carbamothioyl groups.
Methyl Cinnamate: A derivative of cinnamic acid with a methyl ester group instead of the hydrazono and carbamothioyl groups.
Ethyl Cinnamate: Another derivative of cinnamic acid with an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-17(23)20-19-12-14-8-4-5-9-15(14)22-16(21)11-10-13-6-2-1-3-7-13/h1-12H,(H3,18,20,23)/b11-10+,19-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFVRRPSMGUBNV-OFAWCBBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331442 | |
Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326882-66-0 | |
Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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